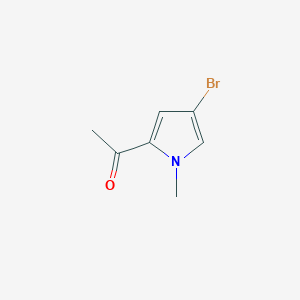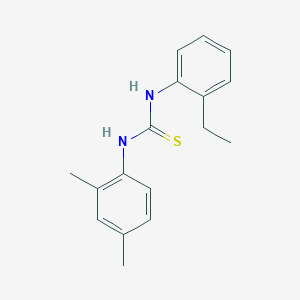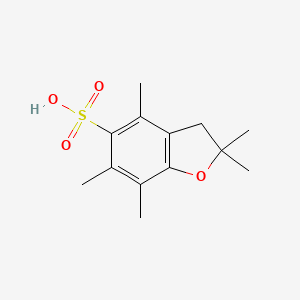
2,5-Bis(heptyloxy)terephthalohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(heptyloxy)terephthalohydrazide is an organic compound with the molecular formula C22H38N4O4 and a molecular weight of 422.56 g/mol It is characterized by its two heptyloxy groups attached to a terephthalohydrazide core
Preparation Methods
The synthesis of 2,5-Bis(heptyloxy)terephthalohydrazide typically involves the reaction of terephthalohydrazide with heptyl bromide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the substitution reaction. The product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2,5-Bis(heptyloxy)terephthalohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide groups into amines.
Substitution: The heptyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Bis(heptyloxy)terephthalohydrazide has several scientific research applications:
Materials Science: It is used in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its ability to form stable linkages.
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2,5-Bis(heptyloxy)terephthalohydrazide involves its ability to form stable covalent bonds with other molecules. The hydrazide groups can react with aldehydes and ketones to form hydrazones, which are useful in various chemical and biological applications. The heptyloxy groups provide hydrophobic interactions, enhancing the compound’s solubility in organic solvents .
Comparison with Similar Compounds
2,5-Bis(heptyloxy)terephthalohydrazide can be compared with similar compounds such as:
2,5-Bis(allyloxy)terephthalohydrazide: This compound has allyloxy groups instead of heptyloxy groups, which can lead to different reactivity and applications.
2,5-Bis(3-hydroxypropoxy)terephthalohydrazide: This compound contains hydroxypropoxy groups, which can introduce additional hydrogen bonding interactions.
The uniqueness of this compound lies in its specific hydrophobic interactions and its ability to form stable covalent bonds, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C22H38N4O4 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
2,5-diheptoxybenzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C22H38N4O4/c1-3-5-7-9-11-13-29-19-15-18(22(28)26-24)20(16-17(19)21(27)25-23)30-14-12-10-8-6-4-2/h15-16H,3-14,23-24H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
NHNYMZQPVRBWSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1C(=O)NN)OCCCCCCC)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanamido)acetic acid](/img/structure/B12500108.png)
methanone](/img/structure/B12500115.png)
![N-(4-fluorophenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12500117.png)

![4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12500121.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500131.png)
![Ethyl 5-[(3,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12500136.png)
![2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12500140.png)
![2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine](/img/structure/B12500141.png)
![5-(3-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500142.png)

![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate](/img/structure/B12500163.png)
